![molecular formula C19H19Cl2N2OS+ B11621481 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621481.png)

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

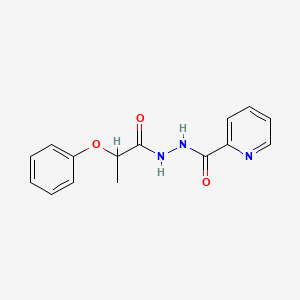

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a methylphenyl group attached to an imidazothiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst:

Bildung des Imidazothiazinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann eine Reaktion zwischen einem Thioamid und einem Halogenalkan in Gegenwart einer Base den Imidazothiazinkern bilden.

Substitutionsreaktionen: Die Einführung der Dichlorphenyl- und Methylphenylgruppen kann durch nucleophile Substitutionsreaktionen erfolgen. Diese Reaktionen erfordern oft Katalysatoren und spezifische Lösungsmittel, um effizient abzulaufen.

Hydroxylierung: Die Hydroxygruppe wird durch Hydroxylierungsreaktionen eingeführt, die unter milden Bedingungen die Verwendung von Oxidationsmitteln beinhalten können, um die Integrität der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Hochskalierung von Reaktionen: Gewährleistung, dass die Reaktionen ohne Effizienzverlust vom Labor- in den industriellen Maßstab hochskaliert werden können.

Reinigungsprozesse: Anwendung von Techniken wie Umkristallisation, Chromatographie und Destillation zur Reinigung des Endprodukts.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit der hergestellten Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann unter bestimmten Bedingungen zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxygruppe zu entfernen oder den Imidazothiazinring zu verändern.

Substitution: Die Dichlorphenyl- und Methylphenylgruppen können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) für Reduktionsreaktionen.

Katalysatoren: Wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe zu einem Keton führen, während Substitutionsreaktionen neue funktionelle Gruppen an den aromatischen Ringen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen Struktureigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung für das Verständnis des Verhaltens von Imidazothiazinen und deren Derivaten.

Biologie

Biologisch gesehen hat 3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium potenzielle Anwendungen in der Arzneimittelentwicklung. Seine Struktur legt nahe, dass es mit verschiedenen biologischen Zielmolekülen interagieren könnte, was es zu einem Kandidaten für weitere pharmakologische Studien macht.

Medizin

In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Seine einzigartige Struktur könnte es ihm ermöglichen, auf bestimmte molekulare Pfade zu wirken und so neue Wege für die Behandlung von Krankheiten zu eröffnen.

Industrie

Industriell könnte diese Verbindung bei der Synthese komplexerer Moleküle oder als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Chemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Hydroxygruppe und die aromatischen Ringe ermöglichen es ihm, jeweils Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit diesen Zielmolekülen zu bilden. Dies kann die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the hydroxy group or alter the imidazothiazine ring.

Substitution: The dichlorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazothiazines and their derivatives.

Biology

Biologically, 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has potential applications in drug development. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act on specific molecular pathways, offering new avenues for treatment of diseases.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and aromatic rings allow it to form hydrogen bonds and π-π interactions, respectively, with these targets. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(2,4-Dichlorphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Ähnliche Struktur, aber es fehlt die Methylgruppe am Phenylring.

3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-chlorphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Ähnliche Struktur, aber es hat eine Chlorphenylgruppe anstelle einer Methylphenylgruppe.

Einzigartigkeit

Das Vorhandensein von sowohl Dichlorphenyl- als auch Methylphenylgruppen, zusammen mit der Hydroxygruppe, macht 3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium einzigartig. Diese funktionellen Gruppen tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und heben es von ähnlichen Verbindungen ab.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über 3-(2,4-Dichlorphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C19H19Cl2N2OS+ |

|---|---|

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |

InChI |

InChI=1S/C19H19Cl2N2OS/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)16-8-5-14(20)11-17(16)21/h3-8,11,24H,2,9-10,12H2,1H3/q+1 |

InChI-Schlüssel |

XREWPQOUPJHFCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)Cl)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)

![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)

![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)

![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)

![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)

![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)

![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)

methanolate](/img/structure/B11621468.png)

![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)

![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)